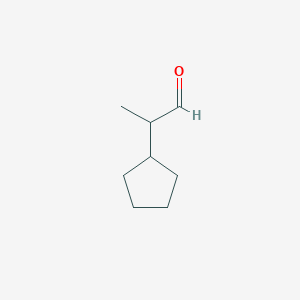
2-环戊基丙醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentylpropanal is an organic compound with the molecular formula C8H14O It is a member of the cycloalkane family, characterized by a cyclopentane ring attached to a propanal group
科学研究应用
2-Cyclopentylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may have therapeutic properties.
Industry: 2-Cyclopentylpropanal is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
, is also known as cyclopentaneacetaldehyde, α-methyl . Here’s a breakdown of the requested aspects:
Keep in mind that due to limited available data, some details remain speculative. Researchers continue to explore 2-Cyclopentylpropanal’s mechanisms and applications. If more information becomes available, we can refine our understanding further . 🌟
生化分析
Biochemical Properties
The biochemical properties of 2-Cyclopentylpropanal are not well-studied. As an aldehyde, it may participate in various biochemical reactions. Aldehydes are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an aldehyde, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 2-Cyclopentylpropanal in animal models have not been extensively studied
准备方法
Synthetic Routes and Reaction Conditions: 2-Cyclopentylpropanal can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with propanal under controlled conditions. This Grignard reaction yields 2-Cyclopentylpropanal as the primary product. Another method involves the hydrogenation of 2-Cyclopentylpropanoic acid, followed by oxidation to form the aldehyde group.
Industrial Production Methods: In an industrial setting, 2-Cyclopentylpropanal can be produced through the catalytic hydrogenation of cyclopentylpropanoic acid. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: 2-Cyclopentylpropanal can undergo oxidation reactions to form 2-Cyclopentylpropanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 2-Cyclopentylpropanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: 2-Cyclopentylpropanal can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Cyclopentylpropanoic acid.
Reduction: 2-Cyclopentylpropanol.
Substitution: Derivatives with substituted functional groups.
相似化合物的比较
Cyclopentylmethanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
Cyclopentylpropanoic acid: The oxidized form of 2-Cyclopentylpropanal.
Cyclopentylamine: Contains an amine group instead of an aldehyde group.
Uniqueness: 2-Cyclopentylpropanal is unique due to its combination of a cyclopentane ring and an aldehyde group. This structure imparts distinct chemical reactivity and potential applications that are not shared by its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
属性
IUPAC Name |
2-cyclopentylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(6-9)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOCJHKBZXOCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90112-23-5 |
Source


|
| Record name | 2-cyclopentylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2535975.png)
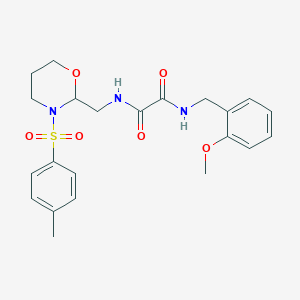
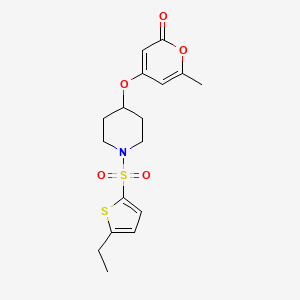
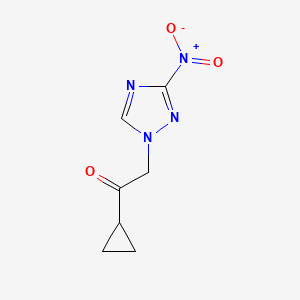
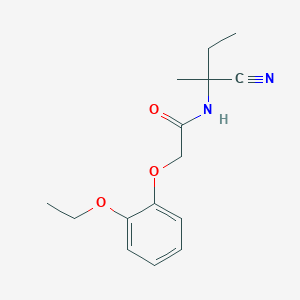
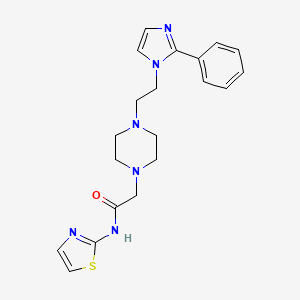
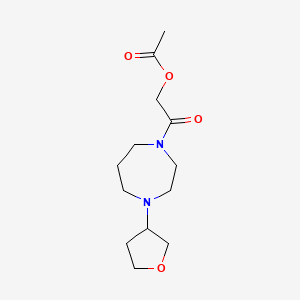
![(4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535986.png)
![(2E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2535988.png)
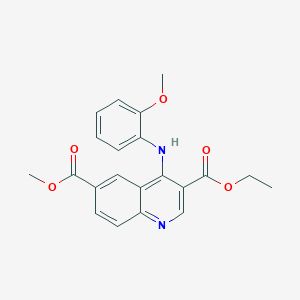
![N-(4-chlorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2535992.png)
![3-cyclopentyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2535994.png)
![6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2535995.png)
